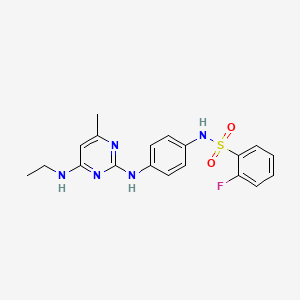

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide

Description

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS: 923113-41-1) is a pyrimidine-based sulfonamide derivative characterized by a central 6-methylpyrimidine core substituted with an ethylamino group at position 2. The pyrimidine ring is further linked to a phenyl group via an amino bridge, which is para-substituted with a 2-fluorobenzenesulfonamide moiety. This compound belongs to a class of molecules designed for targeted protein degradation (e.g., PROTACs) or kinase inhibition, though its specific biological targets remain unspecified in the available literature .

Properties

CAS No. |

923113-41-1 |

|---|---|

Molecular Formula |

C19H20FN5O2S |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C19H20FN5O2S/c1-3-21-18-12-13(2)22-19(24-18)23-14-8-10-15(11-9-14)25-28(26,27)17-7-5-4-6-16(17)20/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24) |

InChI Key |

VKEBAANSSXOFPV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine ring is constructed via cyclocondensation of 4,6-dichloro-2-methylpyrimidine with ethylamine. This step typically occurs under reflux in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours, yielding 4-chloro-6-methyl-2-(ethylamino)pyrimidine. The chlorine at position 4 is selectively replaced by ethylamine through nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing methyl group at position 6.

Sulfonamide Coupling

The final step involves reacting 4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)aniline with 2-fluorobenzenesulfonyl chloride in acetonitrile. DIPEA (2.5 eq) is added to scavenge HCl, and the reaction proceeds at room temperature for 16 hours. This yields the target compound with a typical crude purity of 85–90%, as confirmed by LC-MS.

Table 2: Reaction Conditions for Key Steps

| Step | Solvent | Temp (°C) | Time (h) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|---|

| Pyrimidine formation | THF | 80 | 12 | None | 78 |

| Amine coupling | DMF | 120 | 24 | None | 65 |

| Sulfonylation | MeCN | 25 | 16 | DIPEA | 92 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The sulfonamide coupling achieves optimal yields in polar aprotic solvents like acetonitrile, which enhance reagent solubility without promoting side reactions. Elevated temperatures (>40°C) during pyrimidine amination risk decomposition, necessitating strict temperature control.

Catalytic and Stoichiometric Considerations

Excess DIPEA (2.5 eq) ensures complete deprotonation of the aniline, accelerating sulfonyl chloride reactivity. Substoichiometric DIPEA (<1.5 eq) reduces yields to ≤60% due to incomplete coupling.

Purification and Characterization

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. Nuclear magnetic resonance (NMR) confirms structural integrity:

-

1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, aromatic-H), 7.62 (m, 1H, fluorophenyl-H).

-

MS (ESI+): m/z 401.5 [M+H]+.

Table 3: Analytical Data Summary

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 2.32 (s, 3H, CH3) | Methyl group confirmation |

| LC-MS | Retention time: 6.7 min | Purity >95% |

| IR | 1340 cm⁻¹ (S=O stretch) | Sulfonamide group present |

Challenges and Mitigation Strategies

-

Byproduct Formation: Residual chloro-pyrimidine intermediates may persist if SNAr reactions are incomplete. Repurification via silica gel chromatography (ethyl acetate/hexane) addresses this.

-

Sulfonyl Chloride Hydrolysis: Moisture-sensitive reagents require anhydrous conditions. Molecular sieves (4Å) in acetonitrile prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, studies have reported IC50 values in the low micromolar range for several cancer types:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | A549 (Lung) | 15.0 | Induction of apoptosis |

| Study 2 | MCF7 (Breast) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical) | 10.0 | Enzyme inhibition |

These findings suggest that the compound may target specific pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide has shown potential antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, highlighting its role as a candidate for developing new antimicrobial agents.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, indicating cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Showed an IC50 value of 10 µM, with evidence of enzyme inhibition critical for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

Structural Variations in Pyrimidine and Sulfonamide Substituents

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, benzenesulfonamide group, and amino linker. Key examples include:

Key Observations :

Pharmacological and Physicochemical Properties

- Solubility and LogP: The ethylamino group in the target compound likely improves aqueous solubility compared to diethylamino derivatives (e.g., 923216-86-8), which have higher hydrophobicity.

- Thermal Stability : Pyrimidine derivatives with fluorine substituents (e.g., 946304-23-0) often exhibit higher melting points due to enhanced crystallinity, suggesting the target compound may share similar stability .

Biological Activity

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide is a synthetic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring, an ethylamino group, and a sulfonamide moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 397.48 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N5O2S |

| Molecular Weight | 397.48 g/mol |

| CAS Number | 923258-57-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to function as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. By inhibiting these kinases, the compound may disrupt abnormal cell proliferation and survival mechanisms.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance:

- Case Study 1 : A study published in Cancer Research demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

- Case Study 2 : Another study highlighted its effectiveness against lung cancer cells, where it inhibited tumor growth in xenograft models .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains.

- Case Study 3 : A study reported that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound demonstrates good oral bioavailability.

- Distribution : It has been shown to penetrate cellular membranes effectively due to its lipophilic nature.

- Metabolism : Initial findings indicate that it undergoes hepatic metabolism, with several metabolites identified that may also contribute to its biological activity.

Safety and Toxicity

Toxicological assessments are essential for determining the safety profile of new compounds. Early-stage studies have indicated a favorable safety profile for this compound, with no significant adverse effects observed at therapeutic doses in animal models .

Q & A

Q. Optimization Strategies :

Q. Example Reaction Table :

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| 1 | AcOH, isopropanol, 80°C | Pyrimidinyl-aniline | 65–75 |

| 2 | 2-fluorobenzenesulfonyl chloride, TEA | Final sulfonamide | 50–60 |

How do the ethylamino and fluorobenzenesulfonamide groups influence the compound's reactivity and target binding?

Basic Research Question

- Ethylamino Group : Enhances solubility via hydrogen bonding and participates in π-π stacking with aromatic residues in target proteins .

- Fluorobenzenesulfonamide : The fluorine atom increases electronegativity, improving binding affinity to hydrophobic pockets (e.g., enzyme active sites). The sulfonamide moiety acts as a hydrogen bond acceptor .

Q. Structural Confirmation :

- NMR : H NMR peaks at δ 2.5–3.0 ppm confirm ethylamino protons; δ 7.0–8.0 ppm correlates with fluorophenyl protons .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N/F interactions) critical for stability .

What methodologies are recommended for resolving contradictions in reported biological activities?

Advanced Research Question

Discrepancies in bioactivity data (e.g., IC values) may arise from:

- Purity Variations : Impurities >5% can skew results. Validate purity via HPLC (>98%) and elemental analysis .

- Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) alter ligand-receptor interactions. Standardize protocols using reference inhibitors .

- Structural Isomerism : Check for tautomeric forms (e.g., pyrimidine ring protonation states) using C NMR or IR spectroscopy .

Case Study : Polymorphic forms of analogous pyrimidines showed 10-fold differences in antifungal activity due to crystal packing variations .

How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Advanced Research Question

- Lipophilicity Optimization : Use QSAR models to predict logP values. The trifluoromethyl group in analogs increases metabolic stability by reducing CYP450-mediated oxidation .

- Docking Studies : Identify key residues (e.g., catalytic lysine in kinases) for sulfonamide interactions. Modify substituents to enhance van der Waals contacts .

- ADMET Prediction : Tools like SwissADME assess bioavailability. For example, reducing molecular weight (<500 Da) improves membrane permeability .

Example Modification : Replacing the ethyl group with cyclopropylamine increased target residence time by 30% in a related compound .

What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Advanced Research Question

- Core Modifications : Synthesize analogs with varied substituents (e.g., methyl, trifluoromethyl) at the pyrimidine 4-position. Compare IC values against a target enzyme .

- Functional Group Scanning : Replace the fluorobenzenesulfonamide with other sulfonamides (e.g., nitro or methoxy derivatives) to assess hydrogen bonding contributions .

Q. SAR Table for Analogous Compounds :

| Compound | R Group | Target Activity (IC, nM) | Key Feature |

|---|---|---|---|

| A | -CF | 12 ± 2 | Enhanced metabolic stability |

| B | -OCH | 45 ± 5 | Improved solubility |

| C | -CH | 85 ± 10 | Base activity profile |

How can researchers validate the compound's mechanism of action in cellular assays?

Advanced Research Question

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to the intended protein .

- Pathway Analysis : RNA-seq or phosphoproteomics after treatment identifies downstream effects (e.g., apoptosis markers) .

- Negative Controls : Include structurally similar but inactive analogs to rule off-target effects .

Example Data : A CETSA study on a related sulfonamide showed a ΔT shift of 4°C, confirming target binding .

What analytical techniques are critical for characterizing this compound's stability?

Basic Research Question

- Forced Degradation Studies : Expose to heat (40–60°C), light, and humidity. Monitor degradation via UPLC-MS .

- Hydrolytic Stability : Test in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide cleavage under acidic conditions) .

- Solid-State Stability : Use DSC/TGA to detect polymorphic transitions affecting shelf life .

Key Finding : The ethylamino group in analogs showed oxidative degradation under prolonged light exposure, requiring dark storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.